1-[2-(Aminooxy)ethyl]pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminooxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-10-5-4-8-3-1-2-6(8)9/h1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLWXERNPGKSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285602 | |
| Record name | 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511531-60-5 | |
| Record name | 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511531-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(aminooxy)ethyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 2 Aminooxy Ethyl Pyrrolidin 2 One and Its Precursors
General Synthetic Strategies for Pyrrolidinone Core Formation
The pyrrolidin-2-one scaffold is a common motif in organic chemistry, and several robust methods exist for its formation. One of the most direct industrial methods involves the high-temperature and high-pressure reaction of γ-butyrolactone with an appropriate amine, in this case, a precursor to the aminooxyethyl side chain. This process, known as ammonolysis, forces the lactone ring to open and then re-close to form the more stable lactam (pyrrolidinone). beilstein-journals.org
Another prevalent strategy is the cyclization of γ-amino acids. For the synthesis of N-substituted pyrrolidinones, this would involve a γ-amino acid with the desired substituent already on the nitrogen atom. The cyclization is typically a dehydration reaction, often promoted by heat or coupling agents, to form the five-membered lactam ring.
Multicomponent reactions (MCRs) offer an efficient, atom-economical approach to synthesizing highly substituted pyrrolidinone derivatives in a single step. total-synthesis.com For instance, a one-pot reaction involving primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) can yield polysubstituted 2-pyrrolidinones under solvent-free conditions. total-synthesis.com While not a direct route to the target compound, these MCRs highlight modern strategies for creating the core ring structure with high efficiency. Similarly, the reaction of donor-acceptor cyclopropanes with primary amines can lead to 1,5-substituted pyrrolidin-2-ones through a ring-opening and subsequent cyclization cascade. researchgate.net
The Ugi four-component reaction (U-4CR) represents another powerful MCR for generating N-substituted pyrrolidinones. By utilizing polymer-supported glutamic acid as a bifunctional component, this method allows for the solid-phase synthesis of enantiopure N-substituted pyrrolidinone derivatives, showcasing a blend of MCRs and solid-phase synthesis for library generation. nih.gov
| Method | Reactants | Conditions | Key Features |
| Lactamization | γ-Butyrolactone, Primary Amine | High Temperature & Pressure | Direct, suitable for industrial scale |
| Cyclization | γ-Amino Acid Derivative | Heat or Coupling Agents | Forms the ring from a linear precursor |
| MCR (Grinding) | Primary Amine, Alkyl Acetoacetate, Maleic Anhydride | Solvent-free, Room Temp | High yield, green, rapid |
| MCR (Ugi) | Resin-bound Glutamic Acid, Isocyanide, Aldehyde, Amine | Solid-phase, 65 °C | High diversity, enantiopure products |
| Cyclopropane Ring Opening | Donor-Acceptor Cyclopropane, Primary Amine | Lewis Acid or Heat | Forms 1,5-disubstituted products |
Introduction of the Aminooxyethyl Side Chain
The introduction of the 2-(aminooxy)ethyl moiety at the N-1 position of the pyrrolidinone ring is the key challenge in synthesizing the title compound. This can be accomplished through two primary retrosynthetic pathways: alkylation of a pre-formed pyrrolidinone ring or cyclization of a precursor already bearing the side chain.
A plausible and efficient approach involves the N-alkylation of 2-pyrrolidinone (B116388) with a suitable electrophile carrying a protected aminooxy group. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions often used for alkylation but can be readily removed under mild acidic conditions. organic-chemistry.org
The required precursor, a 2-(Boc-aminooxy)ethyl halide (e.g., bromide), can be synthesized from 2-bromoethanol. The alcohol is reacted with a protected hydroxylamine (B1172632) derivative, such as N-(tert-butoxycarbonyl)hydroxylamine, under conditions that facilitate O-alkylation.
Pathway A: Alkylation of 2-Pyrrolidinone
Deprotonation: 2-Pyrrolidinone is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the corresponding lactam anion.
Nucleophilic Substitution (N-Alkylation): The lactam anion is reacted with the protected electrophile, O-(2-bromoethyl)-N-(tert-butoxycarbonyl)hydroxylamine, to form 1-[2-(N-Boc-aminooxy)ethyl]pyrrolidin-2-one.
Deprotection: The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent, to yield the final product, 1-[2-(aminooxy)ethyl]pyrrolidin-2-one, typically as its hydrochloride or trifluoroacetate (B77799) salt. total-synthesis.comorganic-chemistry.org
The synthesis of the aminooxy functional group relies heavily on the use of hydroxylamine or its N-protected derivatives. For the synthesis of the side chain precursor, N-hydroxyphthalimide is a common hydroxylamine equivalent. It can be alkylated with a 2-haloethanol (e.g., 2-bromoethanol) to form N-(2-hydroxyethoxy)phthalimide. The hydroxyl group can then be converted to a better leaving group, such as a bromide or mesylate, before reaction with the pyrrolidinone anion. The phthalimide (B116566) group is then typically removed under hydrazinolysis conditions.
However, a more direct route utilizes N-Boc-hydroxylamine. The synthesis of various Boc-protected aminooxy amines has been demonstrated from readily available amino alcohols. nih.gov This strategy can be adapted to create the necessary side-chain precursor. For example, a palladium-catalyzed Buchwald-Hartwig amination reaction between N-alkyl-O-protected hydroxylamines and appropriate halo-pyridines has been used to create complex hydroxylamine scaffolds, demonstrating the versatility of these building blocks in C-N bond formation. beilstein-journals.org
| Step | Reactants | Reagents/Conditions | Product |
| 1. Side Chain Precursor Synthesis | 2-Bromoethanol, N-Boc-hydroxylamine | Base (e.g., NaH), THF | O-(2-Hydroxyethyl)-N-(tert-butoxycarbonyl)hydroxylamine |
| 2. Activation | Precursor from Step 1 | PBr₃ or MsCl, Pyridine | O-(2-Bromoethyl)-N-(tert-butoxycarbonyl)hydroxylamine |
| 3. N-Alkylation | 2-Pyrrolidinone, Precursor from Step 2 | NaH, DMF | 1-[2-(N-Boc-aminooxy)ethyl]pyrrolidin-2-one |
| 4. Deprotection | Product from Step 3 | TFA, DCM | This compound |
An alternative to alkylating the pre-formed ring is to construct the pyrrolidinone ring from a linear precursor that already contains the aminooxyethyl side chain. This intramolecular cyclization approach offers excellent control over the N-substituent.
Pathway B: Intramolecular Cyclization
Amide Formation: A protected aminooxy amine, such as 2-(Boc-aminooxy)ethan-1-amine, is reacted with an appropriate four-carbon electrophile capable of cyclization, such as 4-chlorobutyryl chloride or γ-butyrolactone. The reaction with 4-chlorobutyryl chloride would form the acyclic amide intermediate, N-[2-(Boc-aminooxy)ethyl]-4-chlorobutanamide.
Intramolecular Cyclization: The resulting chloroamide is treated with a non-nucleophilic base (e.g., potassium tert-butoxide or sodium hydride) to induce intramolecular nucleophilic substitution. The amide nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the five-membered pyrrolidinone ring. researchgate.net
Deprotection: As in the previous pathway, the final step is the removal of the Boc protecting group with acid to furnish this compound.
This ring-closing strategy is a cornerstone of heterocyclic synthesis and is widely applicable for creating substituted lactams. researchgate.net
Green Chemistry and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability. Several principles of green chemistry can be applied to the synthesis of this compound and its precursors.
One approach involves the use of environmentally benign solvents and catalysts. For example, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using potassium carbonate (K₂CO₃) as an inexpensive and environmentally friendly catalyst, achieving a 50.3% yield at a moderate temperature of 90°C. nih.gov This demonstrates the potential for replacing hazardous organic solvents and harsh reagents in N-alkylation and cyclization steps.
Ultrasound irradiation has also been employed as a green technique to promote the synthesis of pyrrolidinone derivatives. A one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones was efficiently catalyzed by citric acid in ethanol (B145695) under ultrasound irradiation, resulting in clean reaction profiles, excellent yields, and short reaction times. researchgate.net Such methods reduce energy consumption and often eliminate the need for more toxic catalysts.
Furthermore, catalyst- and solvent-free conditions represent an ideal green chemistry scenario. An efficient synthesis of novel polysubstituted 2-pyrrolidinones has been described via the neat grinding of primary amines, alkyl acetoacetates, and maleic anhydride at room temperature, achieving high yields in under 25 minutes. total-synthesis.com While this specific reaction does not produce the target compound, the methodology highlights a sustainable pathway that minimizes waste and energy use, which could be adapted for the synthesis of related precursors.
Strategic Derivatization and Analogues of the 1 2 Aminooxy Ethyl Pyrrolidin 2 One Scaffold
Design Principles for Analogues and Homologues
The design of analogues and homologues of the 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one scaffold is guided by established medicinal chemistry principles aimed at enhancing target interaction and drug-like properties. The pyrrolidine (B122466) ring is of great interest due to its non-planar, three-dimensional (3D) structure, which allows for efficient exploration of the pharmacophore space. nih.govresearchgate.net This contrasts with flat, aromatic systems and provides opportunities for improved binding to biological targets. nih.gov
Key design principles include:
Structure-Activity Relationship (SAR) Exploration: Systematic modifications are made to the core scaffold, the N-substituent, and the side chain to understand their impact on biological activity. For instance, in other pyrrolidin-2-one series, altering substituents on attached aromatic rings has been shown to dramatically influence binding affinity for specific receptors. nih.govresearchgate.net
Stereochemical Control: The pyrrolidine ring contains stereogenic carbons, and the spatial orientation of substituents can lead to different biological profiles due to specific interactions with enantioselective proteins like enzymes and receptors. nih.govresearchgate.net Synthesizing stereoisomerically pure compounds is often crucial for maximizing potency and reducing off-target effects. nih.gov
Bioisosteric Replacement: The aminooxyethyl side chain or parts of the pyrrolidinone core can be replaced with bioisosteres to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, the oxygen atom in the side chain could be replaced with sulfur or a methylene (B1212753) group to create homologues with different conformational preferences.
Conformational Constraint: Introducing rigidity into the molecule, for instance by incorporating cyclic structures or double bonds, can lock the molecule into a bioactive conformation. This can increase binding affinity by reducing the entropic penalty upon binding to a target. The pyrrolidine ring itself provides a degree of conformational restriction compared to acyclic analogues.
The table below outlines common design strategies applied to pyrrolidinone-based scaffolds.
| Design Principle | Strategy | Desired Outcome | Reference |
| SAR Exploration | Systematic substitution on the pyrrolidinone ring or side chains. | Identify key pharmacophoric features and optimize potency/selectivity. | researchgate.net |
| Stereochemistry | Synthesis of single enantiomers or diastereomers. | Enhance target specificity and reduce off-target effects. | nih.govresearchgate.net |
| 3D Pharmacophore | Utilize the non-planar scaffold to access 3D binding pockets. | Improve binding affinity and molecular recognition. | nih.gov |
| Lipophilicity Tuning | Introduce polar or non-polar functional groups. | Optimize absorption, distribution, metabolism, and excretion (ADME) properties. | nih.gov |
Synthesis of N-Substituted Pyrrolidinone Analogues
The nitrogen atom of the pyrrolidin-2-one lactam offers a convenient point for substitution, allowing for the introduction of a wide variety of functional groups. A primary and commercially significant method for synthesizing N-substituted pyrrolidin-2-ones is the condensation of γ-butyrolactone (GBL) with primary amines. rdd.edu.iqresearchgate.net This reaction typically requires high temperatures (200-300°C) to drive the dehydration and cyclization of the intermediate hydroxyl butyl amide. rdd.edu.iq For the parent compound, this compound, this would involve the reaction of GBL with 2-(aminooxy)ethan-1-amine.
More advanced and varied synthetic routes have been developed to construct the pyrrolidinone core and its N-substituted derivatives under milder conditions. These include:
Reductive Amination: N-aryl-substituted pyrrolidines can be synthesized via the reductive amination of diketones (e.g., 2,5-hexanedione) with anilines, using catalysts like iridium complexes for transfer hydrogenation. nih.gov
Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for constructing densely substituted pyrrolidines with high stereocontrol. acs.orgnih.gov The reaction between azomethine ylides and various dipolarophiles can generate complex pyrrolidine structures that can be further elaborated. acs.org
Ring-Opening of Donor-Acceptor Cyclopropanes: Lewis acid-initiated ring-opening of donor-acceptor (DA) cyclopropanes with primary amines, followed by cyclization, provides a one-pot process for synthesizing 1,5-substituted pyrrolidin-2-ones. mdpi.com
NHC-Catalyzed Radical Cyclization: N-heterocyclic carbene (NHC) catalysis can be used to construct functionalized 2-pyrrolidinone (B116388) derivatives through radical tandem cyclization reactions under transition-metal-free conditions. rsc.org
The following table summarizes key synthetic methods for N-substituted pyrrolidinones.
| Synthetic Method | Precursors | Key Features | Reference |
| Lactamization | γ-Butyrolactone (GBL) and a primary amine | High temperature, suitable for large-scale synthesis. | rdd.edu.iq |
| Reductive Amination | Diketones and anilines | Catalytic, forms N-aryl derivatives. | nih.gov |
| [3+2] Cycloaddition | Azomethine ylides and dipolarophiles | High stereoselectivity, creates complex scaffolds. | acs.orgnih.gov |
| DA Cyclopropane Opening | Donor-Acceptor cyclopropanes and amines | One-pot process, Lewis acid-catalyzed. | mdpi.com |
| NHC Catalysis | Unsaturated amides | Transition-metal-free, radical mechanism. | rsc.org |
Modifications of the Aminooxyethyl Side Chain
The aminooxyethyl side chain, -CH2CH2ONH2, is a critical feature of this compound, offering a reactive handle for conjugation and further derivatization. Modifications to this chain can significantly alter the molecule's properties and applications.
Key modification strategies include:
Chain Length Homologation: The ethylene (B1197577) (-CH2CH2-) linker can be shortened or lengthened by one or more methylene units (e.g., to a methyl or propyl chain). This alters the distance and flexibility between the pyrrolidinone core and the terminal aminooxy group, which can be crucial for optimizing binding to a target or for linker design in bioconjugation.
Introduction of Rigidity: Incorporating double bonds (e.g., creating an allyloxyamine derivative) or cyclic elements (e.g., a cyclopropyl (B3062369) or aromatic ring) within the side chain can restrict conformational freedom. This can pre-organize the molecule for a specific binding event.
Substitution on the Carbon Backbone: Introducing substituents (e.g., methyl, hydroxyl) on the ethylene linker creates stereocenters and can provide additional points of interaction or influence the chain's conformation.
Modification of the Aminooxy Group: The terminal -ONH2 group is highly versatile. It readily reacts with aldehydes and ketones to form stable oxime linkages, a cornerstone of bioorthogonal chemistry. Further derivatization of the nitrogen atom, for example through acylation, can be performed to introduce other functional moieties.
Bioisosteric Replacement of the Ether Oxygen: The oxygen atom can be replaced with other groups to modulate properties. Replacing it with a sulfur atom (thioether) or a methylene group (alkyl chain) would increase lipophilicity, while replacement with an amine (diamine) would alter the charge and hydrogen bonding capabilities.
Side-chain modifications are essential for fine-tuning the molecule's function, whether it is to improve the binding properties of a peptide or to optimize a linker for antibody-drug conjugates. nih.goviris-biotech.de
Introduction of Diverse Heterocyclic and Aromatic Moieties
Attaching heterocyclic and aromatic rings to the this compound scaffold is a common strategy to expand its chemical diversity and target different biological systems. These moieties can be introduced at various positions, most commonly as part of the N-substituent or at the C5 position of the pyrrolidinone ring. nih.govmdpi.com
Aromatic and heterocyclic groups serve several purposes in drug design:
Target Interactions: They can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions within a target's binding site. For example, arylpiperazine fragments attached to a pyrrolidin-2-one core have been shown to confer high affinity for α-adrenoceptors. nih.gov
Scaffold Hopping: They can act as mimics of other known pharmacophores, allowing for the creation of novel intellectual property.
Synthetic approaches to introduce these moieties are varied. N-aryl pyrrolidinones can be made from anilines, as described in section 3.2. nih.govmdpi.com The introduction of aromatic aldehydes to N-amino-pyrrolidin-2-one precursors can yield Schiff base intermediates that can be reduced or otherwise modified to incorporate diverse aromatic systems. rdd.edu.iqresearchgate.net For instance, reacting 1-aminopyrrolidin-2-one (B1281494) with aromatic aldehydes like thiophene-2-carboxaldehyde or p-chlorobenzaldehyde in the presence of an acid catalyst leads to the formation of N-aryl-substituted derivatives. rdd.edu.iq
The following table lists examples of heterocyclic and aromatic moieties that have been incorporated into pyrrolidinone scaffolds and their potential roles.
| Moiety | Example Compound Class | Potential Role | Reference |
| Phenyl/Substituted Phenyl | 1,5-Diarylpyrrolidin-2-ones | Hydrophobic interactions, scaffold for further substitution. | mdpi.com |
| Arylpiperazine | 1-{3-[4-(Aryl)-piperazin-1-yl]-propyl}-pyrrolidin-2-ones | High-affinity ligands for adrenoceptors and other GPCRs. | nih.gov |
| Thiophene | 1,5-Disubstituted pyrrolidin-2-ones with thiophene | Bioisostere for phenyl ring, potential for hydrogen bonding. | mdpi.com |
| Naphthyl | 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one | Extended aromatic system for enhanced π-stacking, used in Factor Xa inhibitors. | nih.gov |
| Spirooxindole | Spiro[indoline-3,2′-pyrrolidin]-2-ones | Rigid, 3D scaffold with demonstrated anticancer activity. | nih.gov |
Application of Proximity-Induced Conjugation in Scaffold Modification
Proximity-induced conjugation is a powerful strategy that enables the site-specific covalent linking of two molecules that are brought into close proximity by a non-covalent binding event. nih.govnih.gov This technology is particularly prominent in the field of bioconjugation for creating precisely modified proteins, such as antibody-drug conjugates (ADCs). thno.orgrsc.org
The principle involves an affinity ligand (e.g., a peptide or small molecule) that binds to a specific site on a target protein. nih.gov This ligand is equipped with a weakly reactive chemical group. Upon binding, the concentration of this group in the vicinity of reactive amino acid side chains (like lysine (B10760008) or cysteine) on the protein surface increases dramatically, triggering a highly specific covalent bond formation. nih.govacs.org
The this compound scaffold is well-suited for application in such systems. The terminal aminooxy group is a bioorthogonal handle that can be used to attach this scaffold to other molecules. For example:
An affinity peptide could be synthesized to include a ketone or aldehyde functionality.
This modified peptide could then be reacted with this compound to form a stable oxime bond, linking the pyrrolidinone scaffold to the affinity peptide.
The pyrrolidinone itself, or another functional group attached to it, could then act as the "warhead" or payload that is delivered to the target protein by the affinity peptide.
Alternatively, the pyrrolidinone scaffold could be part of the affinity ligand itself. If the pyrrolidinone derivative binds to a target protein, the aminooxyethyl side chain could be positioned to react with a payload that also has an affinity for a neighboring site, effectively using proximity to induce the formation of a ternary complex. This approach allows for the modular construction of complex bioconjugates from native proteins without the need for genetic engineering. nih.govthno.org
Structure Activity Relationship Sar Investigations of 1 2 Aminooxy Ethyl Pyrrolidin 2 One Derivatives
Elucidation of Key Pharmacophoric Features
The pharmacophore model for derivatives of 1-[2-(aminooxy)ethyl]pyrrolidin-2-one is defined by several key structural elements that are essential for their biological activity. These features include the pyrrolidin-2-one ring itself, the N-substituted side chain, and the spatial arrangement of functional groups that can participate in intermolecular interactions with biological targets. nih.gov
The pyrrolidin-2-one moiety serves as a rigid scaffold, positioning the other functional groups in a specific orientation for optimal target interaction. nih.govresearchgate.net The lactam carbonyl group is a critical hydrogen bond acceptor, a common feature in many biologically active molecules. The nitrogen atom of the pyrrolidinone ring, being part of a lactam, is less basic than that of a simple pyrrolidine (B122466). nih.gov However, its substitution pattern is crucial, as the N-1 position is a primary site for introducing diversity into the molecule. nih.gov
The aminooxyethyl side chain at the N-1 position is another key component of the pharmacophore. This chain provides a flexible linker to a terminal functional group, and its length and composition can significantly impact activity. The terminal aminooxy group (-ONH2) is a potent hydrogen bond donor and acceptor and can also act as a nucleophile or a metal chelator, depending on the biological target. The presence of the oxygen atom in the ethyl chain introduces a degree of polarity and conformational constraint.
Key pharmacophoric features can be summarized as:
A hydrogen bond acceptor: The carbonyl oxygen of the lactam.
A linker region: The ethyl chain, whose length and flexibility can be tuned.
A hydrogen bond donor/acceptor moiety: The terminal aminooxy group.
A hydrophobic core: The carbon framework of the pyrrolidinone ring.
The three-dimensional arrangement of these features is critical, and the non-planar, puckered nature of the pyrrolidinone ring allows for the exploration of three-dimensional space, which can be advantageous for achieving high-affinity binding to protein targets. nih.govresearchgate.net
Impact of Pyrrolidinone Ring Substitutions on Activity
For instance, studies on related pyrrolidin-2-one derivatives have shown that introducing substituents at the C3, C4, and C5 positions can modulate activity. In some cases, small alkyl or aryl groups can enhance activity by establishing additional hydrophobic interactions with the target protein. Conversely, bulky substituents may introduce steric hindrance, preventing the molecule from adopting the optimal binding conformation.
Research on various pyrrolidin-2-one-based compounds has demonstrated that:
Substituents at the C3 and C4 positions can significantly influence potency and selectivity. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position led to improved in vitro potency. nih.gov
The introduction of polar groups, such as hydroxyl or carboxyl groups, can alter the solubility and pharmacokinetic properties of the compounds.
The relative stereochemistry of substituents on the ring is often critical. A cis-configuration of substituents at the C3 and C4 positions has been found to be preferable over the trans-orientation in certain classes of pyrrolidin-2-one derivatives. nih.gov
The following table illustrates the impact of hypothetical substitutions on the pyrrolidinone ring on a generic biological activity, based on general SAR principles for this class of compounds.
| Compound | Substitution on Pyrrolidinone Ring | Hypothetical Relative Activity |
| Parent | Unsubstituted | 1.0 |
| Derivative A | C3-Methyl | 1.5 |
| Derivative B | C4-Phenyl | 2.0 |
| Derivative C | C5-Hydroxyl | 0.8 |
| Derivative D | C3,C4-Dimethyl (cis) | 1.8 |
| Derivative E | C3,C4-Dimethyl (trans) | 1.2 |
This table is for illustrative purposes and based on generalized SAR trends.
Influence of Aminooxyethyl Chain Variations
The aminooxyethyl side chain at the N-1 position of the pyrrolidinone ring is a key determinant of biological activity. Modifications to this chain, including altering its length, rigidity, and the nature of the terminal group, can lead to significant changes in the pharmacological profile of the derivatives. nih.govnih.gov
Variations in the linker between the pyrrolidinone ring and the terminal functional group can affect the molecule's ability to span the distance between binding pockets on a target protein. Increasing or decreasing the length of the alkyl chain can optimize these interactions. For example, replacing the ethyl linker with a propyl or butyl chain could enhance or diminish activity depending on the specific target.
Furthermore, the aminooxy group itself can be replaced with other functional groups to probe the importance of its hydrogen bonding and electronic properties. Bioisosteric replacements, such as a hydroxylamine (B1172632), hydrazine, or a simple amine, can help to elucidate the precise nature of the interaction with the biological target.
Studies on related N-substituted pyrrolidin-2-ones have shown that the nature of the side chain is critical for activity. For instance, in a series of antiarrhythmic agents based on a 1-substituted pyrrolidin-2-one scaffold, the structure of the side chain, including the presence of hydroxyl groups and the type of terminal arylpiperazine ring, was found to be crucial for both potency and the mechanism of action. researchgate.net
The table below shows the hypothetical effect of variations in the aminooxyethyl chain on a generic biological activity.
| Compound | Side Chain Variation | Hypothetical Relative Activity |
| Parent | -CH₂CH₂ONH₂ | 1.0 |
| Derivative F | -CH₂ONH₂ | 0.5 |
| Derivative G | -CH₂CH₂CH₂ONH₂ | 1.3 |
| Derivative H | -CH₂CH₂NH₂ | 0.7 |
| Derivative I | -CH₂CH₂OH | 0.4 |
| Derivative J | -CH₂CH₂OCH₃ | 0.2 |
This table is for illustrative purposes and based on generalized SAR trends.
Stereochemical Considerations in Activity Profiles
The pyrrolidin-2-one ring contains one or more chiral centers, especially when substituted, making stereochemistry a critical factor in the biological activity of its derivatives. researchgate.netmdpi.com The different spatial arrangement of substituents in enantiomers or diastereomers can lead to significant differences in their interaction with chiral biological targets such as enzymes and receptors. nih.gov
It is common in medicinal chemistry for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as eudismic ratio. The less active enantiomer (distomer) may be inactive, have a different type of activity, or even contribute to undesirable side effects. Therefore, the stereoselective synthesis of pyrrolidin-2-one derivatives is often a key objective in drug discovery programs to isolate the most potent and selective stereoisomer. mdpi.comacs.org
The following table illustrates the potential impact of stereochemistry on the activity of a hypothetical chiral derivative.
| Compound | Stereochemistry | Hypothetical Relative Activity |
| Racemic Mixture | (R/S)-C4-Methyl | 1.2 |
| Enantiomer K | (S)-C4-Methyl | 2.2 |
| Enantiomer L | (R)-C4-Methyl | 0.2 |
This table is for illustrative purposes and based on generalized SAR trends.
Mechanistic Probes and Molecular Interaction Studies of 1 2 Aminooxy Ethyl Pyrrolidin 2 One Analogues
Elucidating Molecular Targets
Analogues of 1-[2-(aminooxy)ethyl]pyrrolidin-2-one, particularly those containing the pyrrolidine-2-one and pyrrolidinedione scaffolds, have been investigated as inhibitors of several key biomacromolecules. These studies aim to identify specific molecular targets to understand their therapeutic potential.
One significant target identified for pyrrolidinedione derivatives is the bacterial enzyme MurA. nih.gov This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it a target for novel antibiotics. nih.gov Researchers have identified a diarylpyrrolidinedione scaffold that inhibits the E. coli MurA enzyme. nih.gov Unlike many other MurA inhibitors that form a covalent bond with a key cysteine residue (Cys115) in the active site, this class of compounds was found to inhibit the enzyme through a non-covalent mechanism. nih.gov Their inhibitory activity was identical against both the wild-type enzyme and a C115D mutant, confirming the absence of interaction with this key cysteine residue. nih.gov
Another identified molecular target is the enzyme inducible nitric oxide synthase (iNOS). nih.gov Overproduction of nitric oxide (NO) by iNOS is associated with inflammation-related diseases. nih.gov Certain 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dione (B1313883) derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, suggesting iNOS as their molecular target. nih.gov The most potent of these compounds demonstrated significant inhibition, highlighting the potential of the pyrrolidine-2,3-dione scaffold for developing anti-inflammatory agents. nih.gov
Furthermore, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which can be related to pyrrolidine (B122466) structures, is found in lamellarin alkaloids that are known to target human Topoisomerase I (Topo-I) and a variety of protein kinases relevant to cancer, such as cyclin-dependent kinases (CDKs). nih.gov
Biochemical Pathways Modulated by Derivatives
The interaction of pyrrolidine-2-one analogues with their molecular targets leads to the modulation of specific biochemical pathways. A primary example is the modulation of inflammatory pathways through the inhibition of nitric oxide (NO) production. nih.gov
In inflammatory conditions, macrophages can be stimulated by lipopolysaccharides (LPS) to produce large quantities of NO via the inducible nitric oxide synthase (iNOS) enzyme. nih.gov By inhibiting iNOS, certain pyrrolidine-2,3-dione derivatives effectively suppress this overproduction of NO. nih.gov This action points to their ability to modulate the iNOS-mediated inflammatory pathway, which is a key target in the development of anti-inflammatory therapies. nih.gov
Additionally, the targeting of the MurA enzyme by pyrrolidinedione analogues directly interferes with the peptidoglycan biosynthesis pathway in bacteria. nih.gov This pathway is fundamental for bacterial cell wall integrity, and its inhibition is a proven mechanism for antibacterial action, as seen with the antibiotic fosfomycin. nih.gov
Preclinical Biological Activity and Diverse Research Applications of 1 2 Aminooxy Ethyl Pyrrolidin 2 One Derivatives
Anti-inflammatory Research
Derivatives of the pyrrolidine-2-one core structure have been investigated for their potential as anti-inflammatory agents. researchgate.netresearchgate.net Research in this area often involves the synthesis of novel analogs and their subsequent evaluation in various in vitro and in vivo models of inflammation.
One study focused on the synthesis of new pyrrolidine (B122466) derivatives and evaluated their anti-inflammatory and analgesic activities. nih.gov Among the synthesized compounds, certain derivatives demonstrated notable effects. For instance, in an in vivo study using a carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory activity, specific derivatives showed significant reductions in paw swelling. semanticscholar.org The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. mdpi.com Some pyrrolidine derivatives have been computationally docked to COX-1 and COX-2 enzymes to predict their binding affinity, with some compounds showing promise as potential NSAIDs. nih.gov
Another research effort synthesized a pyrrolidine-2,5-dione derivative and tested its anti-inflammatory potential. researchgate.net The compound demonstrated significant inhibition of both COX-2 and 5-lipoxygenase (5-LOX) enzymes in vitro. In an in vivo carrageenan-induced paw edema model, this derivative exhibited a notable reduction in inflammation. researchgate.net
Furthermore, novel flurbiprofen (B1673479) amide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. mdpi.com These compounds were found to exhibit significant biological activity, with their efficacy being comparable to standard reference compounds in in vitro assays. mdpi.com
The table below summarizes the anti-inflammatory activity of selected pyrrolidine derivatives from various studies.
| Compound ID | Assay | Model | Activity | Reference |
| A-1 | Anti-inflammatory | In vivo | Highest anti-inflammatory effect among tested compounds. | nih.gov |
| Compound 2 | Anti-inflammatory | In vivo (Carrageenan-induced paw edema) | 91.15% paw edema inhibition in the 4th hour. | semanticscholar.org |
| Compound 6 | Anti-inflammatory | In vivo (Carrageenan-induced paw edema) | 95.13% paw edema inhibition in the 4th hour. | semanticscholar.org |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | COX-2 Inhibition | In vitro | 78.08% inhibition at 1000 µg/mL. | researchgate.net |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | 5-LOX Inhibition | In vitro | 71.66% inhibition at 1000 µg/mL. | researchgate.net |
Applications in Agricultural Chemistry as Plant Growth Regulators or Herbicides
The versatility of the pyrrolidinone structure extends into the realm of agricultural chemistry, where derivatives have been developed and tested for their potential as both herbicides and plant growth regulators. researchgate.netgoogle.com
Herbicidal Activity
Certain pyrrolidinone derivatives have been patented as herbicides for controlling the growth of undesired vegetation. google.com These compounds are designed to be effective against a variety of weeds found in major crops such as rice, soybean, maize, and wheat, addressing the ongoing need for new, more effective, and environmentally safer herbicidal agents. google.com The mode of action for some of these herbicidal pyrrolidinone derivatives involves the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netnih.gov PPO is a crucial enzyme in the chlorophyll (B73375) biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cell membrane disruption and plant death. nih.gov
A study on phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives identified a compound, designated 9d, with potent PPO inhibitory effects, comparable to the commercial herbicide oxyfluorfen. nih.gov This compound was effective in controlling weeds in post-emergence applications in crops like rice, cotton, and peanut. nih.gov
Plant Growth Regulation
Another area of research has focused on eco-friendly plant growth regulators based on 1,2,4-triazine (B1199460) derivatives, with studies conducted on various crops like wheat, cucumbers, and barley to assess their biological effectiveness. researchgate.netfao.org
The table below presents data on the agricultural applications of selected pyrrolidinone and related derivatives.
| Compound/Derivative Class | Application | Target/Test Organism | Key Finding | Reference |
| Pyrrolidinones | Herbicide | Undesirable vegetation in crops | Patented for control of undesired vegetation. | google.com |
| Compound 9d (a phenoxypyridine-2-pyrrolidinone) | Herbicide | Abutilon theophrasti (Velvetleaf) | IC50 of 0.041 mg/L for PPO inhibition. | nih.gov |
| N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamide (8h) | Plant Growth Regulator | Rape seedlings | Potent inhibition of root growth. | nih.gov |
| N-(4-chloro-2-benzothiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamide (8i) | Plant Growth Regulator | Rape seedlings | Potent inhibition of root growth. | nih.gov |
| Hexahydro-1,2,4-triazinone-3 | Plant Growth Regulator | Wheat, cucumbers, radish, vetch | Demonstrated growth-stimulating activity in laboratory tests. | researchgate.net |
Other Emerging Biological Activities
In addition to their well-documented anti-inflammatory and agricultural applications, derivatives of the pyrrolidine-2-one scaffold exhibit a broad spectrum of other biological activities, highlighting their potential in various therapeutic areas. rdd.edu.iqnih.gov
Antimicrobial and Anticancer Activity
Several studies have reported the synthesis of pyrrolidine-2-one derivatives with significant antibacterial and anticancer properties. rdd.edu.iqmdpi.com For instance, a series of 1-aminopyrrolidine-2-one derivatives were synthesized and showed good antibacterial activity against various bacterial strains. researchgate.net In another study, novel 5-oxopyrrolidine derivatives were synthesized and evaluated for their anticancer and antimicrobial effects. mdpi.com Some of these compounds displayed potent anticancer activity against A549 human lung adenocarcinoma cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com
Anticonvulsant and Neuroprotective Activity
The pyrrolidine-2-one ring is a core component of several nootropic drugs, which are known to enhance cognitive function. rdd.edu.iq Research has also explored derivatives for their anticonvulsant properties. For example, libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and screened for their ability to protect against seizures in animal models. nih.gov
Cardiovascular and Antioxidant Activity
A series of novel pyrrolidin-2-one derivatives with adrenolytic properties were evaluated for their antiarrhythmic and antioxidant activities. researchgate.net One compound, in particular, demonstrated significant antiarrhythmic effects, which were suggested to be linked to its adrenolytic and antioxidant properties. researchgate.net
The table below provides a summary of these diverse emerging biological activities.
| Derivative Class | Biological Activity | Key Finding | Reference |
| 1-Aminopyrrolidine-2-one derivatives | Antibacterial | Showed good activity against tested bacteria. | rdd.edu.iqresearchgate.net |
| 5-Oxopyrrolidine derivatives (e.g., compound 21) | Anticancer & Antimicrobial | Potent against A549 cells and multidrug-resistant S. aureus. | mdpi.com |
| 1,3-Disubstituted pyrrolidine-2,5-diones | Anticonvulsant | Showed anticonvulsant activity in MES and scPTZ seizure tests. | nih.gov |
| Pyrrolidin-2-one derivatives with adrenolytic properties (e.g., compound EP-40) | Antiarrhythmic & Antioxidant | Exhibited excellent antiarrhythmic and significant antioxidant effects. | researchgate.net |
Computational and Theoretical Investigations of the 1 2 Aminooxy Ethyl Pyrrolidin 2 One Scaffold
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It is widely used to understand how ligands, such as derivatives of the pyrrolidin-2-one scaffold, interact with the active sites of proteins. These studies provide insights into binding affinity, measured by docking scores, and the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov
Research on pyrrolidin-2-one derivatives has demonstrated their potential to bind to various enzymatic targets. For instance, docking studies on derivatives designed as potential acetylcholinesterase (AChE) inhibitors revealed high binding affinities. nih.govresearchgate.net Specific compounds, like 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one, exhibited docking scores superior to that of the established drug donepezil, indicating strong potential for inhibition. nih.govresearchgate.net Similarly, the anti-inflammatory potential of the scaffold has been explored by docking derivatives against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net These computational models are essential for rationalizing biological results and guiding the synthesis of more potent and selective inhibitors. researchgate.net
The following table summarizes representative molecular docking findings for various pyrrolidin-2-one derivatives against different protein targets.
Interactive Data Table: Molecular Docking of Pyrrolidin-2-one Derivatives
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase (4EY7) | -18.59 | Not specified in source |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | Acetylcholinesterase (4EY7) | -18.057 | Not specified in source |
| Donepezil (Reference) | Acetylcholinesterase (4EY7) | -17.257 | Not specified in source |
| Aleuritolic acid | HIV-1 Reverse Transcriptase (1REV) | -8.48 | Not specified in source |
Note: Data sourced from multiple studies focusing on the broader pyrrolidin-2-one class of compounds. nih.govresearchgate.netresearchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. utupub.fiespublisher.com MD simulations are crucial for validating docking poses and assessing the stability of interactions. mdpi.com
For pyrrolidin-2-one derivatives, MD simulations have been employed to confirm their binding modes and stability within the active sites of target enzymes. In studies of potential AChE inhibitors, 100-nanosecond MD simulations were performed on the docked complexes. nih.govresearchgate.net These simulations suggested that the synthesized compounds formed stable complexes with the enzyme, reinforcing the docking results. nih.govresearchgate.net MD simulations are also used to study how structural modifications affect the stability of the complex. For example, in studies of 1H-pyrrolo[3,2-c]quinoline derivatives targeting the 5-HT6 receptor, MD simulations revealed that certain substituents on the basic nitrogen atom led to higher distortion and less stable complexes, explaining differences in biological activity. nih.gov The analysis of conformational ensembles from MD simulations can identify alternative binding states and provide a more complete picture of the molecular recognition process. researchgate.netsemanticscholar.org
Interactive Data Table: Summary of Molecular Dynamics Simulation Studies
| System | Simulation Time (ns) | Key Finding |
|---|---|---|
| Pyrrolidin-2-one derivatives with AChE | 100 | Confirmed good binding affinity and formation of stable complexes. nih.govresearchgate.net |
| 1H-Pyrrolo[3,2-c]quinoline derivatives with 5-HT6R | Not specified | Revealed that certain substitutions led to less stable complexes, correlating with lower affinity. nih.gov |
| 2-Styrylchromone derivatives with Kinesin Eg5 | Not specified | Evaluated conformational dynamics and binding free energy to identify key binding residues. espublisher.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. uran.ua By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. nih.gov
A notable QSAR study was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.govresearchgate.netnih.gov The resulting model, which involved 33 compounds, successfully explained up to 91% of the variance in activity. researchgate.netnih.gov Statistical analysis identified that the antiarrhythmic activity was primarily dependent on specific descriptors related to molecular geometry and electronic properties (PCR and JGI4). nih.govnih.gov The robustness of the QSAR model was confirmed through rigorous validation methods, including leave-one-out (LOO) cross-validation, external testing, and Y-scrambling tests. researchgate.netnih.gov Such models are invaluable for understanding the structural requirements for a desired biological effect and for designing new analogs with enhanced potency. uran.ua
Table: Example of a QSAR Model for Antiarrhythmic Pyrrolidin-2-one Derivatives
| Statistical Parameter | Value | Description |
|---|---|---|
| N | 33 | Number of compounds in the dataset |
| R² | 0.91 | Coefficient of determination, indicating the model explains 91% of the variance. |
| Q²_LOO | > 0.7 | Leave-one-out cross-validated R², indicating good predictive potential. |
Note: This data is based on a study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. researchgate.netnih.gov
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. researchgate.net The 1-[2-(aminooxy)ethyl]pyrrolidin-2-one scaffold represents an attractive core structure for the design of virtual libraries aimed at discovering novel bioactive compounds. researchgate.net
The design of virtual libraries can be scaffold-based, where a common core structure is decorated with a variety of substituents to generate a large and diverse set of virtual compounds. nih.gov This approach allows for the systematic exploration of the chemical space around a privileged scaffold like pyrrolidin-2-one. drugdesign.org These libraries can then be docked against a target protein to prioritize a smaller, manageable set of compounds for synthesis and biological testing. nih.gov The goal is to enrich the selection with molecules that have favorable properties, such as high predicted affinity and drug-likeness. Modern approaches even allow for the creation of "tangible" or "make-on-demand" virtual libraries containing billions of molecules that are synthetically accessible, greatly expanding the search for new drug candidates. nih.govnih.gov The pyrrolidin-2-one scaffold is well-suited for such strategies due to its synthetic tractability and proven presence in pharmacologically active molecules. mdpi.com
Table: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one |
| Donepezil |
| Aleuritolic acid |
| 4-[(2S)-2-(1H-imidazol-1-ylmethyl)-5-oxotetrahydro-1H-pyrrol-1-yl]methylbenzenecarboxylic acid (MMK16) |
| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one |
| 1H-pyrrolo[3,2-c]quinoline |
Future Research Directions and Unexplored Potential of 1 2 Aminooxy Ethyl Pyrrolidin 2 One
Development of Advanced Synthetic Methodologies
The synthesis of 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one is not yet widely documented, presenting an immediate opportunity for methodological innovation. Future research could focus on developing efficient, scalable, and stereoselective synthetic routes.
A foundational approach for synthesizing N-substituted pyrrolidin-2-ones involves the condensation of γ-butyrolactone (GBL) with a primary amine, which in this case would be 2-(aminooxy)ethan-1-amine. rdd.edu.iqresearchgate.net This reaction is typically performed at high temperatures to facilitate the dehydration and cyclization of the intermediate hydroxy butyl amide. researchgate.net The key challenge lies in the efficient and safe synthesis of the 2-(aminooxy)ethan-1-amine precursor, which is itself a specialized reagent. nih.gov
Beyond this basic method, advanced strategies could provide greater control and versatility:
Stereoselective Synthesis: Many biologically active pyrrolidine (B122466) derivatives are chiral, and their activity is often dependent on a specific stereoisomer. nih.gov Future synthetic work should focus on stereoselective methods to produce enantiomerically pure forms of this compound. This could be achieved by using chiral starting materials, such as S-pyroglutamic acid, which allows for the introduction of various substituents while retaining a defined stereocenter. nih.gov Alternatively, asymmetric cyclization of acyclic precursors represents a powerful approach to establish the chiral pyrrolidine ring. nih.gov
Modern Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between azomethine ylides and suitable dipolarophiles, offer a sophisticated route to densely substituted pyrrolidines. acs.orgnih.gov Adapting these methods could allow for the construction of complex analogs of the target compound with precise control over multiple stereocenters simultaneously. acs.orgnih.gov
Catalytic Methods: The development of catalytic routes, such as those employing transition metals like copper or rhodium, could lead to more efficient and environmentally benign syntheses. organic-chemistry.orgorganic-chemistry.org Research into intramolecular amination or hydroamination could yield novel pathways to the pyrrolidinone core. organic-chemistry.orgorganic-chemistry.org
Table 1: Potential Synthetic Precursors and Key Reagents
| Compound/Reagent Name | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| γ-Butyrolactone (GBL) | 96-48-0 | C₄H₆O₂ | Pyrrolidinone ring source |
| 2-(Aminooxy)ethan-1-amine | 4747-18-6 | C₂H₈N₂O | N-substituent source nih.gov |
| S-Pyroglutamic acid | 98-79-3 | C₅H₇NO₃ | Chiral starting material nih.gov |
| Azomethine Ylides | N/A | Varies | Dipole for [3+2] cycloaddition acs.org |
Discovery of Novel Biological Activities and Therapeutic Opportunities
The pyrrolidin-2-one nucleus is a component of numerous compounds with a broad spectrum of pharmacological effects. researchgate.net This suggests that this compound is a strong candidate for biological screening across various therapeutic areas.
The parent scaffold is known for activities including:
Central Nervous System (CNS) Effects: The most famous pyrrolidinone derivative, piracetam, is known for its nootropic or cognitive-enhancing effects. rdd.edu.iqnih.gov Other derivatives have been investigated as anticonvulsants and for neuroprotection following stroke. nih.gov
Anticancer Activity: Certain analogues have demonstrated the ability to inhibit cancer cell proliferation. rdd.edu.iqresearchgate.net
Antimicrobial Effects: Derivatives of pyrrolidin-2-one have been synthesized and shown to possess antibacterial activity against various strains. rdd.edu.iqresearchgate.net
Anti-inflammatory and Anti-diabetic Potential: The scaffold is present in molecules explored for anti-inflammatory properties and as potential treatments for diabetes mellitus. researchgate.netresearchgate.net
The aminooxy group is not merely a linker; it is a pharmacologically active moiety in its own right. Aminooxy compounds are known potent inhibitors of pyridoxal-5-phosphate-dependent enzymes, which are crucial in many metabolic pathways. researchgate.netnih.gov This has led to their investigation as antimalarial and anticancer agents. nih.gov
The combination of these two pharmacophores in one molecule could lead to synergistic effects or entirely new biological profiles. Future research should explore:
Enzyme Inhibition: Screening against a panel of pyridoxal-5-phosphate-dependent enzymes (e.g., aminotransferases, decarboxylases) to identify specific targets. researchgate.netnih.gov
Neurological and Psychiatric Disorders: Investigating potential nootropic, anticonvulsant, or neuroprotective properties, building on the legacy of the pyrrolidinone core. nih.gov
Infectious Diseases: Evaluating activity against a wide range of bacteria, fungi, and parasites, especially those reliant on pathways sensitive to aminooxy compounds, such as Plasmodium falciparum (malaria). researchgate.netnih.gov
Oncology: Screening against various cancer cell lines to determine if the compound has anti-proliferative effects, potentially through novel mechanisms of action.
Table 2: Established Biological Activities of Related Scaffolds
| Scaffold/Functional Group | Associated Biological Activities | Potential Therapeutic Areas | Key References |
|---|---|---|---|
| Pyrrolidin-2-one | Nootropic, Anticonvulsant, Neuroprotective, Anticancer, Antibacterial | Neurodegenerative diseases, Epilepsy, Stroke, Cancer, Bacterial infections | rdd.edu.iqresearchgate.netnih.gov |
| Aminooxy Compounds | Enzyme Inhibition (Pyridoxal-5-phosphate dependent), Antimalarial, Antibacterial | Metabolic disorders, Malaria, Cancer, Bacterial infections | researchgate.netnih.gov |
| Pyrrolidine Derivatives | DPP-IV Inhibition | Diabetes Mellitus | researchgate.net |
Integration with Modern Drug Discovery Paradigms
The true potential of this compound may lie in its application within modern drug discovery platforms, where its unique chemical properties can be fully exploited. The aminooxy group is a powerful tool for chemoselective ligation, a type of "click chemistry." acs.orgnih.gov It reacts specifically and efficiently with aldehydes and ketones under mild, aqueous conditions to form stable oxime bonds. nih.govbiotium.com
This reactivity makes the compound an ideal building block for several advanced therapeutic modalities:
Fragment-Based Drug Discovery (FBDD): The molecule can be used as a chemical fragment for screening against biological targets. Once a binding interaction is identified, the aminooxy handle provides a precise point for linking to other fragments or for elaborating the structure to improve potency and selectivity.
Bioconjugation and Antibody-Drug Conjugates (ADCs): The aminooxy group is perfect for attaching the pyrrolidinone payload to larger biomolecules. nih.goviris-biotech.de For example, it can be conjugated to an antibody that targets a specific cancer cell type, creating an ADC that delivers the cytotoxic or immunomodulatory agent directly to the tumor site. This approach can increase efficacy while minimizing systemic toxicity.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound could serve as a precursor for a target-binding warhead, with the aminooxy group providing a versatile chemical handle for attaching the linker and E3 ligase ligand.
Role in Material Science and Chemical Biology
The utility of this compound extends beyond pharmaceuticals into the realms of material science and chemical biology, again leveraging the specific reactivity of the aminooxy group.
Material Science:
Novel Polymers and Hydrogels: The compound can act as a monomer or a cross-linking agent in polymerization reactions. By reacting it with molecules containing two or more aldehyde or ketone groups (dialdehydes or diketones), novel polymers and hydrogels can be formed. The pyrrolidinone moiety would likely confer favorable properties such as hydrophilicity and biocompatibility, making these materials potentially suitable for biomedical applications like tissue engineering scaffolds or controlled-release drug delivery systems.
Surface Functionalization: The aminooxy group can be used to immobilize the molecule onto surfaces that have been pre-functionalized with aldehyde or ketone groups. This could be used to create biocompatible coatings for medical implants or to develop specialized surfaces for biosensors.
Chemical Biology:
Chemoselective Labeling: The aminooxy group is a premier tool for the bioorthogonal labeling of biomolecules. biotium.comiris-biotech.de For example, glycoproteins on the surface of living cells can be mildly oxidized with periodate (B1199274) to generate aldehyde groups on their sialic acid residues. These cells can then be treated with a fluorescently-tagged version of this compound, allowing for specific visualization and tracking of glycoproteins without disrupting cellular processes. biotium.com
Chemical Probes: The molecule can be used as a core structure to build chemical probes for studying biological systems. By attaching reporter tags (like biotin (B1667282) or a fluorophore) or affinity tags, researchers can use the compound to identify and isolate binding partners from complex biological mixtures, helping to elucidate new drug targets and biological pathways.
Neoglycoconjugates: The reaction of the aminooxy group with reducing sugars allows for the creation of "neo-glycopeptides" or other glycoconjugates. nih.goviris-biotech.de This provides a powerful tool to study the effects of glycosylation on the structure and function of proteins and peptides. iris-biotech.de
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis typically involves heterocyclic reactions, such as nucleophilic substitution or cyclization. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride). Purity optimization requires careful control of reaction parameters:
- Temperature : Maintain between 20–60°C to avoid side reactions (e.g., decomposition).
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) is recommended. Purity ≥95% is achievable, as validated by HPLC .
- Data Reference : Physical properties (e.g., solubility in organic solvents) should guide purification (see table in ).
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone structure and substituent positions. For example, carbonyl (C=O) peaks appear at ~170–180 ppm in ¹³C NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 354.454 g/mol for derivatives, as in ).
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., N–H stretch at ~3300 cm⁻¹).
- Melting Point : Compare experimental values (e.g., 227°C for hydrochloride salts) to literature data .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or reactions.
- First Aid : For skin contact, wash with water for 15+ minutes; if inhaled, move to fresh air and seek medical attention.
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Note: No comprehensive toxicity data exists, so treat as hazardous .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (pH, temperature, catalyst loading). For example, pH 7–9 optimizes nucleophilic substitutions.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for coupling reactions.
- Real-Time Monitoring : Employ techniques like TLC or in-situ IR to track intermediate formation.
- Yield Enhancement : Derivatives with electron-withdrawing groups (e.g., fluorophenyl in ) show higher stability and yields (~70–85%) under controlled conditions .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity vs. MTT assays for cytotoxicity).
- Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., aminooxy or pyrrolidinone moieties) and compare bioactivity. For example, fluorophenyl derivatives ( ) may enhance target specificity.
- Mechanistic Studies : Use molecular docking or CRISPR screens to identify biological targets (e.g., enzyme inhibition) and resolve conflicting data .
Q. What strategies are effective for studying the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- Light Sensitivity : Compare UV-vis spectra before/after light exposure (e.g., 500 lux for 48 hours).
- Degradation Pathways : Identify byproducts (e.g., hydrolysis products) using LC-MS. notes instability in acidic conditions, suggesting buffered storage (pH 6–8) .
Q. How can computational methods enhance understanding of its structure-activity relationships?
- Methodological Answer :
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS.
- Quantum Mechanics (QM) : Calculate electron density maps to predict reactive sites (e.g., aminooxy group’s nucleophilicity).
- Machine Learning : Train models on existing bioactivity data (e.g., PubChem entries) to predict novel derivatives’ efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
